N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
The compound “N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that likely contains a bifuran ring and a thiadiazole ring . Bifuran motifs are found in various chemical compounds and have been studied for their potential applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds involving bifuran motifs have been synthesized using nickel-bipyridine electro-catalyzed homocouplings .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of bifuran and thiadiazole rings . Detailed structural analysis would require advanced techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific molecular structure .Scientific Research Applications
Synthesis and Chemical Properties
Compounds similar to N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, particularly those in the 1,2,4-thiadiazole class, have been explored for their synthesis methods and chemical properties. For instance, 3,5-disubstituted 1,2,4-thiadiazoles have been prepared through the reaction of thioamides with various electrophilic reagents, demonstrating the versatility of thiadiazoles in synthetic chemistry (Takikawa et al., 1985).
Anticancer Activities
Several derivatives of 1,3,4-thiadiazole, akin to the compound , have been synthesized and evaluated for their anticancer properties. For example, certain Schiff's bases containing a thiadiazole scaffold showed promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017). Another study synthesized and evaluated thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents (Gomha et al., 2017).
Fungicidal Activity
Compounds in the 1,3,4-thiadiazole class have also been investigated for their fungicidal properties. For instance, novel N-(1,3,4-thiadiazolyl) thiazolyl carboxamides were synthesized and demonstrated moderate activity against tested fungi (Tang Zi-lon, 2015).
Pharmacological Properties
The pharmacological properties of thiadiazole derivatives have been a subject of interest. For example, novel pyrazole derivatives, including pyrazolo[3,4-d][1,3]thiazine-4-one and pyrazolo[3,4-d][1,3]thiazine-4-thione derivatives, were synthesized and evaluated as inhibitors of photosynthetic electron transport, indicating potential agricultural applications (Vicentini et al., 2005).
Antibacterial and Antifungal Activities
A series of novel thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties were synthesized and demonstrated effective antibacterial and antifungal activities (Yu et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8-12(20-16-15-8)13(17)14-6-10-2-3-11(19-10)9-4-5-18-7-9/h2-5,7H,6H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYVFNUDTJRFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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